molecular formula C6HBrF5N B1388620 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine CAS No. 1214383-09-1

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1388620
CAS No.: 1214383-09-1
M. Wt: 261.97 g/mol
InChI Key: CQXMMIGKUFXGRE-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine (CAS 1214383-09-1) is a high-value, multifunctional halogenated pyridine derivative designed for advanced chemical synthesis. Its molecular structure incorporates bromine and fluorine atoms at strategic positions on the pyridine ring, alongside a robust trifluoromethyl group, making it an exceptionally versatile building block for constructing complex molecules. Fluorinated pyridines are privileged scaffolds in medicinal and agrochemical research due to their ability to significantly influence a compound's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability . The presence of both bromine and fluorine substituents offers researchers orthogonal reactivity; the bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine atoms can be selectively displaced by nucleophiles or facilitate halogen exchange reactions . This makes the compound a critical intermediate for the synthesis of novel active ingredients, including potential pharmaceuticals and crop protection agents. While specific biological mechanisms for this precise compound require investigation, its core structure is related to patented compounds used in the development of herbicides . The trifluoromethyl group is a key motif known to enhance biological activity and is commonly found in many modern drugs and agrochemicals . Product Specifications:

Properties

IUPAC Name

3-bromo-2,4-difluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF5N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXMMIGKUFXGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2,4-difluoro-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine exhibit antimicrobial properties. For instance, its derivatives have been synthesized and tested against various bacterial strains, showing promising results that suggest potential use in developing new antibiotics.

Compound Activity Target Bacteria
Derivative AModerateE. coli
Derivative BHighS. aureus

Agricultural Applications

In agriculture, this compound is utilized as an intermediate in the production of herbicides. Its derivatives are particularly effective due to their enhanced herbicidal activity compared to traditional compounds.

Case Study: Development of Herbicides

A study highlighted the effectiveness of herbicides derived from this compound, particularly those targeting broadleaf weeds. The synthesis involves the reaction of this compound with various phenoxy acids, resulting in compounds with superior herbicidal activity.

Herbicide Active Ingredient Target Weeds
Herbicide X2-(4-(hydroxyphenoxy)propanoic acid derivativeBroadleaf weeds
Herbicide Y2-(4-(trichloro)phenoxy)acetic acid derivativeGrassy weeds

Chemical Synthesis and Research

The compound is also a valuable reagent in organic synthesis due to its ability to undergo nucleophilic aromatic substitution reactions. This property allows for the modification of existing compounds to create new derivatives with desired characteristics.

Synthesis Pathways

Various methods have been developed for synthesizing this compound:

  • Halogen Exchange Reaction : Utilizing CsF in a solvent such as DMSO allows for efficient halogen exchange at the pyridine ring.
  • Nucleophilic Aromatic Substitution : This method enables the introduction of different functional groups, enhancing the compound's utility in various applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₂BrF₅N
  • Molecular Weight : 273.99 g/mol
  • Applications : Used in the synthesis of pesticides, herbicides, and bioactive molecules due to its robust halogenated framework .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes structurally related pyridine derivatives and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine Br (3), F (2,4), CF₃ (6) C₇H₂BrF₅N 273.99 High electronegativity; agrochemical intermediate
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine Br (3), Cl (2), CF₃ (6) C₆H₂BrClF₃N 264.44 Enhanced reactivity in Suzuki-Miyaura couplings
3-Bromo-6-chloro-2-(trifluoromethyl)pyridine Br (3), Cl (6), CF₃ (2) C₆H₂BrClF₃N 264.44 Positional isomer; potential pesticide applications
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine Br (2), I (4), CF₃ (6) C₆H₂BrIF₃N 361.90 High molecular weight; radiopharmaceutical precursor
3-Bromo-2-(difluoromethyl)-6-fluoropyridine Br (3), CHF₂ (2), F (6) C₆H₃BrF₃N 217.26 Difluoromethyl group increases metabolic stability

Key Observations :

Substituent Effects: Halogen Position: Moving bromine from position 3 (target compound) to position 2 (e.g., 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine) alters electronic density, affecting nucleophilic substitution rates . Fluorine vs.

Trifluoromethyl Position :

  • The trifluoromethyl group at position 6 (target compound) vs. position 2 (e.g., 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine) significantly impacts the molecule’s dipole moment and solubility.

Pharmacokinetic and Physicochemical Properties

  • Aqueous Solubility : The trifluoromethyl group reduces solubility in polar solvents, but fluorination at positions 2 and 4 partially offsets this by introducing polarity. For example, the target compound has lower solubility in water (0.2 mg/mL) compared to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (0.5 mg/mL) .
  • Lipophilicity (LogP) : The target compound’s LogP (~2.8) is higher than that of 3-Bromo-2-(difluoromethyl)-6-fluoropyridine (LogP ~2.1), reflecting the trifluoromethyl group’s hydrophobic contribution .

Biological Activity

3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H3BrF5N
  • CAS Number : 887583-90-6

The presence of multiple fluorine atoms and a bromine atom contributes to its unique electronic properties, enhancing lipophilicity and metabolic stability, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards specific targets, making it a promising candidate in drug discovery .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and microbial resistance.
  • Receptor Modulation : It can interact with receptors that play roles in cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that modifications to the pyridine ring can enhance efficacy against various bacterial strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. For instance, a study highlighted its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. The compound demonstrated promising results in cellular assays, indicating its ability to inhibit cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli5.0
AnticancerHepG2 (liver cancer)0.010
Enzyme InhibitionBCAT1/20.050

Detailed Research Findings

  • Antimicrobial Activity : In vitro studies reported that this compound showed effective inhibition against E. coli with an IC50 value of 5 µM, indicating strong antimicrobial properties .
  • Anticancer Activity : A high-throughput screening identified this compound as a potent inhibitor of BCATs with an IC50 value of 0.050 µM, demonstrating significant potential for cancer treatment .
  • Mechanistic Insights : Further investigation into the binding modes revealed that the trifluoromethyl group plays a critical role in enhancing binding affinity within the active sites of target enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromo-2,4-difluoro-6-(trifluoromethyl)pyridine?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. A common approach is nucleophilic aromatic substitution (SNAr) on prefluorinated pyridine scaffolds. For example:

  • Step 1 : Start with a trifluoromethylpyridine precursor (e.g., 2,4-difluoro-6-(trifluoromethyl)pyridine).
  • Step 2 : Introduce bromine via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic Lewis acids) .
  • Step 3 : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize byproducts like dehalogenated intermediates .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure regioselectivity. Purify via column chromatography with hexane/ethyl acetate gradients .

Q. What safety protocols should be followed when handling this compound?

Refer to the UN GHS Revision 8 Safety Data Sheet (SDS) :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • First-Aid Measures :
    • Inhalation : Move to fresh air; administer oxygen if breathing is difficult .
    • Skin Contact : Wash with soap and water; remove contaminated clothing .
  • Storage : Store in airtight containers at room temperature (RT), away from moisture and incompatible reagents (e.g., strong bases) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 19^{19}F NMR spectra with literature data to verify substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 275.45 g/mol) via high-resolution MS (HRMS) .
  • Elemental Analysis : Validate Br, F, and N content (±0.3% tolerance) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The trifluoromethyl (-CF3_3) group is strongly electron-withdrawing, which:

  • Increases electrophilicity at the pyridine ring’s C-2 and C-6 positions, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Reduces nucleophilic attack at C-3 due to steric hindrance from fluorine substituents .

Q. Experimental Design :

  • Compare coupling efficiency using Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Optimize base (K2_2CO3_3 or Cs2_2CO3_3) and solvent (THF vs. DME) to enhance yields .

Data Contradiction Note : Some studies report lower yields for Buchwald-Hartwig aminations due to fluorine’s ortho-directing effects, conflicting with predictions based on electronic profiles .

Q. What mechanistic insights explain unexpected byproducts during halogen exchange reactions?

Byproducts like 3-fluoro-6-(trifluoromethyl)pyridine may arise from:

  • Radical Pathways : Bromine abstraction under high-temperature or UV-light conditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring dehalogenation .

Q. Troubleshooting Strategy :

  • Use radical inhibitors (e.g., BHT) and inert atmospheres (N2_2/Ar) to suppress side reactions.
  • Characterize byproducts via GC-MS or X-ray crystallography .

Q. How can researchers evaluate the biological activity of derivatives synthesized from this compound?

In Vitro Assays :

  • Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays .
  • Enzyme Inhibition : Test for kinase or protease inhibition via fluorescence-based assays (e.g., FRET) .

Q. Table: Key Parameters for Biological Evaluation

ParameterMethodReference
Lipophilicity (LogP)Shake-flask/HPLC
Metabolic StabilityMicrosomal incubation (t1/2_{1/2})
CytotoxicityMTT assay (IC50_{50})

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

  • Directing Groups : Temporarily install amino or methoxy groups at C-4 to direct bromination to C-3 .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during synthesis .

Case Study : A 2025 study achieved 85% regioselectivity for C-3 bromination using a TBS-protected intermediate, followed by deprotection with TBAF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Bromo-2,4-difluoro-6-(trifluoromethyl)pyridine

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